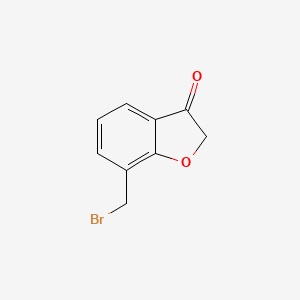![molecular formula C12H9ClN4 B8418112 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile CAS No. 479685-47-7](/img/structure/B8418112.png)
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile
描述
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a benzonitrile group, which is a benzene ring with a nitrile group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile typically involves the reaction of 6-chloro-2-pyrazinecarboxamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrazine derivatives.
科学研究应用
3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
6-Chloro-2-pyrazinecarboxamide: A precursor in the synthesis of 3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile.
Benzylamine: Another precursor used in the synthesis.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a pyrazine ring and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
479685-47-7 |
|---|---|
分子式 |
C12H9ClN4 |
分子量 |
244.68 g/mol |
IUPAC 名称 |
3-[[(6-chloropyrazin-2-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C12H9ClN4/c13-11-7-15-8-12(17-11)16-6-10-3-1-2-9(4-10)5-14/h1-4,7-8H,6H2,(H,16,17) |
InChI 键 |
QBCWWZGTKVUZQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#N)CNC2=CN=CC(=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
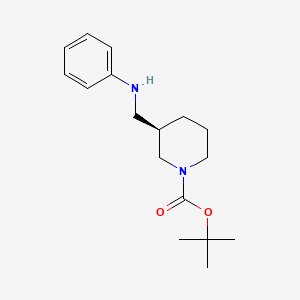
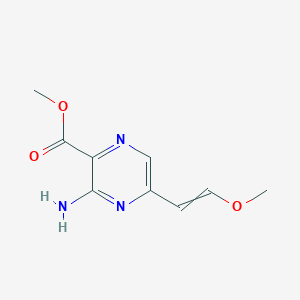
![(R,Z)-3-[(2-Methoxyethoxy)methoxy]-2,3,4,7-tetrahydrooxepine](/img/structure/B8418049.png)
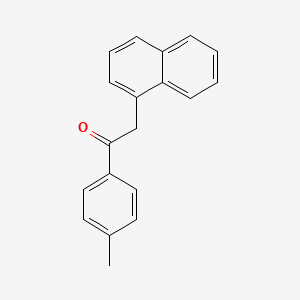
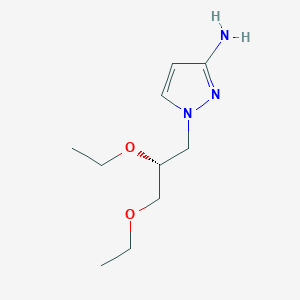
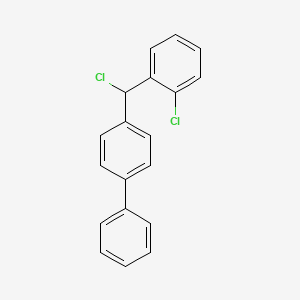
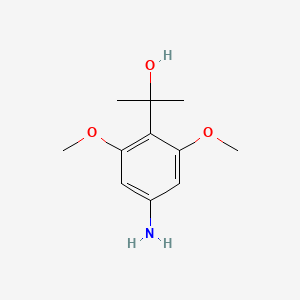
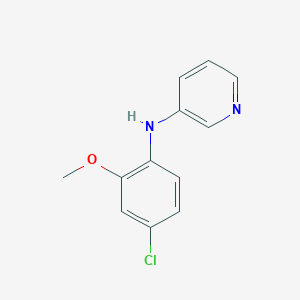
![(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8418083.png)
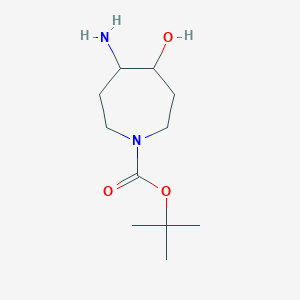
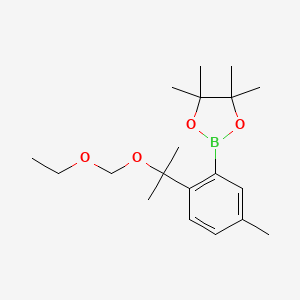
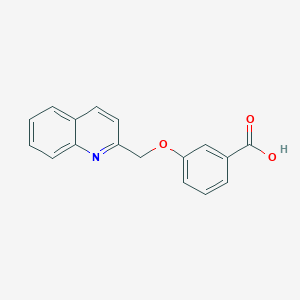
sulfamoyl}benzoic acid](/img/structure/B8418121.png)
